1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
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Description
1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that arylmethylidene derivatives of furan-2(3H)-ones, which share structural similarities with the chemical , are crucial for synthesizing a wide range of heterocyclic compounds. These compounds often include pyrimidine and pyridazine structural fragments, which are analogs of nitrogen-containing bases of the pyrimidine series. The synthesis processes involve reactions with guanidine carbonate and thiourea in a basic medium, leading to compounds demonstrating significant biological activities, such as plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Antimicrobial Activity
Novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones synthesized from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have been explored for their antimicrobial properties. These compounds were evaluated against various microbial strains, demonstrating potent antimicrobial activity (Ravindra, Vagdevi, & Vaidya, 2008).
Antinociceptive and Anti-inflammatory Properties
The synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties have also been a significant area of interest. A series of compounds were synthesized and tested, revealing that para-substituted derivatives exhibit significant activities, highlighting the potential for developing new therapeutic agents (Selvam, Karthik, Palanirajan, & Ali, 2012).
Synthesis and Biological Evaluation of Pyrazoline and Pyrimidine Derivatives
Another study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, which showed significant anti-inflammatory and antibacterial activity. These findings underscore the potential of such compounds in developing new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Antibacterial Activity of Pyrimidine Derivatives
Newly synthesized 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines were evaluated for their antibacterial activity against a range of pathogenic bacterial strains. Some derivatives were found to possess high activity against gonococcal infections, indicating their potential as antibacterial agents (Verbitskiy, Baskakova, Rusinov, & Charushin, 2021).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-19-20-18(27-12-13-4-1-5-14(10-13)22(24)25)16-7-2-8-17(16)21(19)11-15-6-3-9-26-15/h1,3-6,9-10H,2,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGFJRIEBVPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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